molecular formula C10H6F2INO2 B1436277 8-(Difluoromethoxy)-3-iodoquinolin-4-ol CAS No. 254435-43-3

8-(Difluoromethoxy)-3-iodoquinolin-4-ol

Cat. No. B1436277
M. Wt: 337.06 g/mol
InChI Key: NVOBUSYIFYIPIB-UHFFFAOYSA-N
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Description

“8-(Difluoromethoxy)-3-iodoquinolin-4-ol” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The “8-(Difluoromethoxy)” and “3-iodo” parts of the name suggest that there are difluoromethoxy and iodo substituents on the 8th and 3rd positions of the quinoline ring, respectively. The “4-ol” indicates the presence of a hydroxyl group at the 4th position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the difluoromethoxy, iodo, and hydroxyl groups at the appropriate positions on the quinoline ring. This could potentially be achieved through various organic reactions such as nucleophilic substitution, electrophilic aromatic substitution, and others .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core with the difluoromethoxy, iodo, and hydroxyl substituents at the 8th, 3rd, and 4th positions, respectively. The presence of these substituents would likely influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluoromethoxy, iodo, and hydroxyl groups. For example, the iodo group might be susceptible to nucleophilic substitution reactions, while the hydroxyl group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy and hydroxyl groups could potentially increase its polarity, affecting properties such as solubility and boiling point .

Future Directions

The study of quinoline derivatives is a vibrant field of research due to their wide range of biological activities. Future research on “8-(Difluoromethoxy)-3-iodoquinolin-4-ol” could potentially explore its biological activity, its mechanism of action, and its potential applications in medicine or other fields .

properties

IUPAC Name

8-(difluoromethoxy)-3-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2INO2/c11-10(12)16-7-3-1-2-5-8(7)14-4-6(13)9(5)15/h1-4,10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOBUSYIFYIPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)NC=C(C2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Difluoromethoxy)-3-iodoquinolin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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